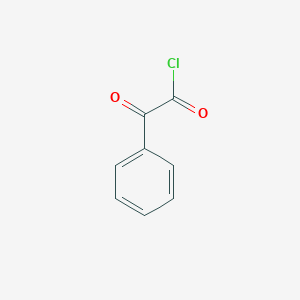

2-Oxo-2-phenylacetyl chloride

Description

Contextualization as a Key Acyl Chloride Intermediate

The reactivity of 2-oxo-2-phenylacetyl chloride stems from the presence of two electrophilic centers: the acyl chloride carbon and the adjacent ketone carbon. This dual reactivity allows for a diverse range of chemical transformations. The acyl chloride group is a potent acylating agent, readily reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. solubilityofthings.com This property is fundamental to its role as a key intermediate.

One of the primary methods for synthesizing this compound involves the chlorination of phenylglyoxylic acid. This can be achieved using chlorinating agents like oxalyl chloride or thionyl chloride, often in an inert solvent such as dichloromethane.

The compound's utility is further highlighted by its application in the construction of more complex molecular architectures. For instance, it serves as a precursor in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. ontosight.ai Its ability to introduce the benzoylformyl group into molecules makes it an indispensable tool for chemists seeking to create novel compounds with specific functionalities and properties.

| Property | Value |

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.57 g/mol nih.gov |

| Appearance | Colorless liquid chemicalbook.com |

| Boiling Point | 264.7 ± 23.0 °C at 760 mmHg lookchem.com |

| Density | 1.3 ± 0.1 g/cm³ lookchem.com |

| Solubility | Soluble in organic solvents like chloroform (B151607) and ether; insoluble in water. solubilityofthings.com |

Overview of Research Significance in Synthetic Methodology

The significance of this compound in synthetic methodology is underscored by its extensive use in the development of novel and efficient synthetic routes. Its reactivity has been harnessed to forge new carbon-carbon and carbon-heteroatom bonds, which is a central theme in modern organic synthesis.

A notable application of this acyl chloride is in the synthesis of substituted amides, which can serve as precursors to a variety of biologically active molecules. For example, it has been used in the synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a compound that has shown promising anti-inflammatory activity. mdpi.com This synthesis highlights the straightforward and efficient nature of the acylation reaction with an appropriate amine. mdpi.com

Furthermore, research has explored the thermal and free-radical reactions of benzoylformyl chloride, providing deeper insights into its chemical behavior and expanding its potential applications in synthetic chemistry. acs.orgacs.org These studies contribute to a more comprehensive understanding of its reactivity profile, enabling chemists to devise new synthetic strategies. The compound is also a key player in the synthesis of various pharmaceutical intermediates and specialty chemicals. solubilityofthings.com Its role as a versatile reagent facilitates the creation of diverse molecular structures, solidifying its importance in the ongoing quest for new synthetic methods and novel chemical entities. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGOFPJWZUXKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454582 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25726-04-9 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Oxo 2 Phenylacetyl Chloride

Chlorination of Phenylglyoxylic Acid Precursors

The most direct and widely employed method for the synthesis of 2-oxo-2-phenylacetyl chloride is the chlorination of its corresponding carboxylic acid, phenylglyoxylic acid (also known as benzoylformic acid). This transformation can be efficiently achieved using common chlorinating agents such as oxalyl chloride and thionyl chloride.

Oxalyl chloride is a highly effective reagent for the conversion of carboxylic acids to acyl chlorides due to the formation of volatile byproducts (CO, CO2, and HCl), which simplifies product purification. The reaction is typically catalyzed by N,N-dimethylformamide (DMF).

A general laboratory procedure involves treating the precursor, phenylglyoxylic acid, with a slight excess of oxalyl chloride (approximately 1.2 to 1.5 equivalents) in an inert anhydrous solvent, such as dichloromethane (DCM). ambeed.com A catalytic amount of DMF, often just a single drop, is added to initiate the reaction. The reaction mixture is stirred at a controlled temperature, sometimes starting at 0°C to moderate the initial evolution of gas, and then allowed to warm to room temperature. ambeed.com The completion of the reaction is often indicated by the cessation of gas release. The resulting solution of crude this compound is then typically used directly in subsequent reactions or purified.

| Parameter | Condition | Reference |

| Starting Material | Phenylglyoxylic Acid | ambeed.com |

| Chlorinating Agent | Oxalyl Chloride (1.2 eq.) | ambeed.com |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | ambeed.com |

| Solvent | Dichloromethane (DCM) | ambeed.com |

| Temperature | 0°C to Room Temperature | ambeed.com |

| Reaction Time | Until gas evolution ceases | ambeed.com |

This is an interactive data table. Users can sort and filter the data as needed.

Thionyl chloride (SOCl₂) serves as another common and cost-effective reagent for the synthesis of this compound from phenylglyoxylic acid. Similar to the oxalyl chloride method, this reaction also produces gaseous byproducts (SO₂ and HCl), facilitating product isolation.

The synthesis generally involves heating a mixture of phenylglyoxylic acid and an excess of thionyl chloride, often in the presence of a catalytic amount of DMF. The reaction temperature is typically maintained between 30-70°C for a duration of one to six hours. After the reaction is complete, the excess thionyl chloride is removed, commonly by distillation under reduced pressure, to yield the crude acyl chloride. This method is robust and widely applicable for the synthesis of various acyl chlorides.

| Parameter | Condition |

| Starting Material | Phenylglyoxylic Acid |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Catalyst | N,N-Dimethylformamide (DMF) (optional but common) |

| Temperature | 30-70°C |

| Reaction Time | 1-6 hours |

| Work-up | Distillation to remove excess SOCl₂ |

This is an interactive data table. Users can sort and filter the data as needed.

Alternative Synthetic Routes from Related Benzoyl Derivatives

While the chlorination of phenylglyoxylic acid is the most prevalent route, the synthesis of the precursor itself from other benzoyl derivatives constitutes an alternative pathway. Phenylglyoxylic acid can be prepared from various starting materials like benzaldehyde or acetophenone through multi-step sequences involving oxidation.

For instance, one documented route involves the oxidation of acetophenone with potassium permanganate to yield phenylglyoxylic acid. Another pathway starts with benzaldehyde, which can be converted to benzoyl cyanide, followed by hydrolysis to form the target precursor acid. Direct, single-step conversions of simpler benzoyl derivatives like benzoyl cyanide or methyl phenylglyoxylate directly to this compound are not as commonly reported in the literature, making the synthesis via the carboxylic acid precursor the most reliable and straightforward approach.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound requires careful control over several reaction parameters. Due to the reactive nature of the product, minimizing side reactions and simplifying purification are key considerations.

Key Optimization Parameters:

Reagent Purity: The starting phenylglyoxylic acid must be thoroughly dried, as any moisture will consume the chlorinating agent and lead to the formation of HCl and regeneration of the starting material, thus lowering the yield.

Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent (oxalyl chloride or thionyl chloride) ensures the complete conversion of the carboxylic acid. A large excess can complicate purification.

Catalyst Concentration: Only a catalytic amount of DMF is necessary. Excess catalyst does not significantly improve reaction rates and can lead to side reactions.

Temperature Control: The reaction is often initiated at a lower temperature (0°C) to control the initial exothermic reaction and vigorous gas evolution. The reaction is then typically allowed to proceed to completion at room temperature.

Solvent Choice: Anhydrous, inert solvents like dichloromethane (DCM), chloroform (B151607), or benzene are preferred to prevent side reactions. The choice of solvent can also affect reaction rates and product solubility.

Purification: Since this compound is a reactive compound, purification is often challenging. For many applications, the crude product is used immediately after removing the solvent and excess reagent under vacuum. For higher purity, vacuum distillation is the method of choice, although care must be taken to avoid thermal decomposition. A multi-step synthesis of a related compound, 2,5-dimethyl phenylacetyl chloride, reported achieving a purity of over 99.0% through vacuum distillation, highlighting the effectiveness of this purification technique.

By carefully optimizing these conditions, chemists can reliably produce this compound with the high purity and yield required for its use in further synthetic applications.

Mechanistic Investigations of 2 Oxo 2 Phenylacetyl Chloride Reactivity

Fundamental Acylating Agent Mechanism

As a derivative of a carboxylic acid, 2-oxo-2-phenylacetyl chloride is a potent acylating agent. The presence of the electron-withdrawing phenyl group and the adjacent carbonyl group enhances the electrophilicity of the acyl chloride carbon, making it highly susceptible to attack by nucleophiles. The general mechanism for acylation is a nucleophilic addition-elimination process. chemguide.co.uklibretexts.org

Nucleophilic Addition Pathways

The acylation process begins with the attack of a nucleophile (Nu-H) on the electrophilic carbon of the acyl chloride group. chemguide.co.ukyoutube.com This attack leads to the formation of a transient tetrahedral intermediate where the original carbonyl double bond is broken, and the oxygen atom acquires a negative charge. libretexts.orgyoutube.com This addition step is typically the rate-determining step of the reaction.

Common nucleophiles that participate in this pathway include:

Alcohols (R-OH): Leading to the formation of esters.

Amines (R-NH2): Resulting in the synthesis of amides. chemguide.co.uklibretexts.org

Aromatic rings (e.g., Benzene): In the presence of a Lewis acid catalyst like AlCl₃, this leads to Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgchemguide.co.uk

In Friedel-Crafts acylation, the Lewis acid coordinates to the carbonyl oxygen or the chlorine atom, further increasing the electrophilicity of the acyl chloride and generating a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution. wikipedia.orgkhanacademy.orgyoutube.com

Formation of Acylated Products

Following the initial nucleophilic addition, the tetrahedral intermediate is unstable and rapidly collapses to restore the carbonyl double bond. chemguide.co.uk This is achieved through the elimination of the chloride ion, which is an excellent leaving group. libretexts.org The protonated nucleophilic group then loses a proton, often facilitated by the eliminated chloride ion or another base in the mixture, to yield the final, neutral acylated product and hydrogen chloride. chemguide.co.uk

Due to the electron-withdrawing nature of the newly introduced acyl group, the product of a Friedel-Crafts acylation is deactivated towards further substitution, which prevents multiple acylations from occurring on the same aromatic ring. wikipedia.orgorganic-chemistry.org

Role in Ketene (B1206846) Generation and Reactivity

Beyond its function as an acylating agent, this compound can serve as a precursor for ketene generation, which opens up alternative reactive pathways for cycloadditions and other transformations.

Dehydrohalogenation Pathways to Ketenes

In the presence of a non-nucleophilic base, such as a tertiary amine like triethylamine, this compound can undergo dehydrohalogenation. nih.govunt.edu The base abstracts the acidic α-proton (the proton on the carbon between the two carbonyl groups), leading to the formation of an enolate intermediate. This intermediate then expels the chloride ion to form a highly reactive α-oxoketene, specifically benzoyl(formyl)ketene. This method is a common and effective way to generate ketenes in situ for subsequent reactions. nih.govunt.edu

Zwitterionic Enolate Intermediates in Catalytic Systems

In certain catalytic systems, particularly those employing nucleophilic catalysts like specific tertiary amines, an alternative pathway to ketene generation exists. nih.gov This mechanism involves two potential routes that may operate concurrently. nih.gov The first is the direct dehydrohalogenation as described above. The second route involves the nucleophilic attack of the amine catalyst on the acyl chloride carbon to form a quaternary acylammonium intermediate. Subsequent deprotonation of the α-carbon by a base generates a zwitterionic ketene enolate. This zwitterionic species is in equilibrium with the free ketene and can be the key reactive intermediate in various catalytic cycles, especially in asymmetric synthesis. nih.gov

Photochemical Reaction Mechanisms

The presence of the benzoyl chromophore (a phenyl group attached to a carbonyl) makes this compound susceptible to photochemical reactions upon absorption of UV light. The α-keto acid derivative structure allows for several potential mechanistic pathways.

One plausible pathway is the homolytic cleavage of the carbon-chlorine bond, which is often a weaker point in such molecules, to generate an acyl radical and a chlorine radical. researchgate.net These radical species are highly reactive and can initiate a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated bonds.

Another potential mechanism is a Norrish Type I cleavage, a characteristic photochemical reaction of ketones. This would involve the homolytic cleavage of the C-C bond between the two carbonyl groups. This cleavage would produce a benzoyl radical and a chloro(oxo)acetyl radical.

Furthermore, studies on related phenacyl compounds and α-keto acids suggest that processes involving excited triplet states are likely. researchgate.netacs.orgacs.org Irradiation can lead to the formation of a triplet biradical intermediate, which can then undergo various transformations. For phenacyl derivatives, photoenolization is a common pathway where the excited carbonyl group abstracts a hydrogen atom, leading to the formation of a photoenol. researchgate.net This intermediate can then undergo further reactions. The specific pathway taken depends heavily on the reaction conditions, such as the solvent and the presence of other reactive species. acs.orglookchem.com

Photocyclization Studies in Alpha-Ketoamides

While direct studies on the photocyclization of alpha-ketoamides derived from this compound are not extensively documented, the photochemical behavior of similar alpha-ketoamides suggests a plausible mechanistic pathway. The Norrish Type II reaction is a common photochemical process for ketones and aldehydes possessing a γ-hydrogen atom. In an alpha-ketoamide derived from this compound, intramolecular hydrogen abstraction from the γ-position of the amide alkyl chain by the excited carbonyl group can initiate a cyclization process.

The proposed mechanism commences with the photoexcitation of the alpha-keto group to its triplet state. This is followed by an intramolecular 1,5-hydrogen abstraction from the γ-carbon of the N-alkyl group, leading to the formation of a 1,4-biradical intermediate. Subsequent radical recombination of this biradical can lead to the formation of a five-membered cyclobutanol (B46151) ring, a common outcome of the Norrish Type II reaction. Alternatively, cleavage of the Cα-Cβ bond in the biradical can lead to fragmentation products. The efficiency and regioselectivity of the photocyclization are influenced by factors such as the nature of the solvent and the conformational flexibility of the amide side chain.

| Intermediate | Description | Subsequent Reaction |

| Triplet State | Photoexcited state of the alpha-keto group. | Intramolecular hydrogen abstraction |

| 1,4-Biradical | Formed after intramolecular hydrogen abstraction. | Radical recombination or C-C bond cleavage |

| Cyclobutanol | Product of radical recombination. | - |

Light-Induced Cleavage Phenomena

The presence of the vicinal carbonyl groups in this compound and its derivatives makes them susceptible to light-induced cleavage. Studies on analogous compounds, such as bipyridine-ligated Co(II) chlorodiketonate complexes, reveal that illumination can induce oxidative cleavage reactivity. rsc.org This suggests that under photochemical conditions, the C-C bond between the two carbonyl groups in this compound derivatives can be cleaved.

One proposed mechanism involves the formation of a triketone intermediate through light-induced reactivity. rsc.org This intermediate can then undergo oxidative C-C bond cleavage. For instance, illumination of related Co(II) chlorodiketonate complexes at 350 nm results in the formation of products such as 1,3-diphenylpropanetrione, benzoic acid, benzoic anhydride, and benzil. rsc.org The incorporation of isotopes, such as 18O from 18O2, into the products provides evidence for an oxidative cleavage pathway. rsc.org

Another potential pathway for cleavage is through the formation of acyl radicals. α-Keto acids, which are structurally related to the hydrolysis product of this compound, can be converted to acyl radicals via single electron transfer (SET) oxidation and subsequent decarboxylation under photocatalytic conditions. nih.gov This suggests that under certain photochemical conditions, this compound could undergo cleavage to generate a benzoyl radical and a chloro-oxo-acetyl radical.

| Condition | Proposed Intermediate | Potential Products |

| Illumination (350 nm) | Triketone | Benzoic acid, Benzoic anhydride, Benzil |

| Photocatalysis (Visible Light) | Acyl radical | Products of radical reactions |

Mechanistic Aspects of N-Arylacetyl Lactam Formation

The reaction of this compound with lactams to form N-arylacetyl lactams proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

The initial step involves the attack of the lone pair of electrons on the lactam nitrogen onto the carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the substituents on both the lactam and the phenyl ring of the acyl chloride. Subsequently, the tetrahedral intermediate collapses, leading to the expulsion of the chloride ion as a leaving group and the formation of the N-acyl lactam product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product side. The presence of the alpha-keto group does not directly participate in the primary reaction mechanism but remains as a functional handle for further synthetic transformations.

| Step | Description | Key Species |

| 1. Nucleophilic Attack | The lactam nitrogen attacks the carbonyl carbon of the acid chloride. | Lactam, this compound |

| 2. Tetrahedral Intermediate Formation | A transient intermediate with a tetrahedral carbon is formed. | Tetrahedral Intermediate |

| 3. Leaving Group Departure | The chloride ion is eliminated, and the carbonyl double bond is reformed. | N-Arylacetyl Lactam, Chloride ion |

Research on Chemical Transformations and Synthetic Utility of 2 Oxo 2 Phenylacetyl Chloride

Formation of Diverse Organic Compounds via Acylation Reactions

The primary reactivity of 2-oxo-2-phenylacetyl chloride is centered on the acyl chloride functional group. This group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is the foundation for its use in synthesizing diverse organic molecules.

The reaction between this compound and nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, provides a direct and efficient route to N-substituted 2-oxo-2-phenylacetamides. chemguide.co.ukchemguide.co.uk This transformation is a specific example of the Schotten-Baumann reaction, a well-established method for forming amides from acyl chlorides and amines. tifr.res.in

The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom, yielding the stable amide product and hydrochloric acid (HCl). chemguide.co.ukyoutube.com Due to the formation of HCl, the reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, or with two equivalents of the amine nucleophile to neutralize the acid byproduct and drive the reaction to completion. youtube.comhud.ac.uk The reaction is generally rapid and exothermic.

This methodology allows for the synthesis of a broad range of amides, as illustrated in the table below.

| Amine Reactant | Product | Product Class |

|---|---|---|

| Ammonia (NH₃) | 2-Oxo-2-phenylacetamide | Primary Amide |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-oxo-2-phenylacetamide | Secondary Amide |

| Aniline (C₆H₅NH₂) | 2-Oxo-N,2-diphenylacetamide | Secondary Amide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-oxo-2-phenylacetamide | Tertiary Amide |

In a reaction analogous to amide formation, this compound readily reacts with alcohols and phenols to form the corresponding esters. chemguide.co.ukchemguide.co.uk This process is a highly efficient method for ester synthesis, often proving more effective than the Fischer esterification of the parent carboxylic acid because the reaction is irreversible. chemguide.co.uklibretexts.org The reaction mechanism is also a nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. chemguide.co.uklibretexts.org To facilitate the reaction and neutralize the HCl byproduct, a non-nucleophilic base like pyridine is commonly employed. researchgate.nethighfine.com

The resulting 2-oxo-2-phenylacetyl group (phenylglyoxylyl group) can also serve as a protecting group for hydroxyl functions in a multi-step synthesis. highfine.comvanderbilt.edu Ester protecting groups are valuable because they are generally stable under neutral and acidic conditions but can be readily cleaved under basic conditions (saponification). highfine.com The phenylglyoxylyl group can be introduced by reacting the alcohol with this compound and a base. After serving its protective role through various synthetic steps, it can be removed by hydrolysis with a base like sodium hydroxide (B78521) to regenerate the free hydroxyl group.

| Alcohol/Phenol Reactant | Product | Reaction Type |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2-oxo-2-phenylacetate | Esterification |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl 2-oxo-2-phenylacetate | Esterification |

| Phenol (C₆H₅OH) | Phenyl 2-oxo-2-phenylacetate | Esterification |

| Protected Alcohol (R-OH) | R-O-CO-CO-C₆H₅ | Protection |

| Protected Alcohol (R-O-CO-CO-C₆H₅) | R-OH | Deprotection (via hydrolysis) |

The dual functionality of this compound and its derivatives makes them valuable precursors for constructing more complex molecules, particularly nitrogen-containing heterocycles. organic-chemistry.org While the acyl chloride is typically the first point of reaction, the resulting α-ketoamide or α-ketoester contains a 1,2-dicarbonyl moiety that is primed for subsequent cyclocondensation reactions.

A prominent example is the synthesis of quinoxalinone derivatives. First, this compound is reacted with an amine (R-NH₂) to form an N-substituted 2-oxo-2-phenylacetamide. This intermediate can then undergo a condensation reaction with an ortho-phenylenediamine. The reaction involves the formation of imines between the two carbonyl groups of the ketoamide and the two amino groups of the diamine, followed by cyclization and dehydration to yield a stable, aromatic 3-phenyl-1H-quinoxalin-2-one scaffold. These heterocyclic systems are significant in medicinal chemistry and materials science.

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Aniline | 2-Oxo-N,2-diphenylacetamide | Acylation |

| 2 | 2-Oxo-N,2-diphenylacetamide | Benzene-1,2-diamine | 1,3-Diphenyl-1H-quinoxalin-2-one | Cyclocondensation |

Applications in Asymmetric Synthesis

The presence of a prochiral ketone within the 2-oxo-2-phenylacetyl moiety provides opportunities for its application in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

This compound can be employed in strategies for the resolution of racemic amines to obtain single enantiomers. One established method is through diastereomeric salt formation. By reacting the acyl chloride with a racemic amine, a racemic N-substituted 2-oxo-2-phenylacetamide is formed. The ketone within this amide can then be derivatized with a chiral resolving agent. Alternatively, a more direct approach involves reacting this compound with a racemic amine to form a mixture of two diastereomeric amides in a single step if the acylating agent itself were made chiral, though the parent compound is achiral. A more common strategy involves the separation of diastereomers. For instance, reacting the racemic amine with a chiral acid would create diastereomeric salts. A related concept involves using the phenylglyoxylyl group to create diastereomers that can be separated. After acylation of a racemic amine, the resulting diastereomeric amides could be separated using chiral chromatography. Subsequent chemical cleavage of the 2-oxo-2-phenylacetyl group would then liberate the individual enantiomers of the chiral amine.

A key application in stereoselective transformations involves substrate-controlled diastereoselective reactions. masterorganicchemistry.com When this compound is reacted with a chiral, non-racemic alcohol or amine, the resulting ester or amide contains both a stereocenter from the starting material and a prochiral ketone from the acylating agent.

The subsequent reduction of this ketone with a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), will proceed diastereoselectively. The existing stereocenter directs the approach of the hydride to one of the two faces of the ketone, leading to a preferential formation of one of the two possible diastereomeric alcohol products. This stereochemical control is often predictable by established models like Cram's rule of asymmetric induction. This strategy allows for the creation of a new stereocenter with a controlled configuration relative to an existing one, a fundamental operation in the synthesis of complex chiral molecules.

| Chiral Substrate | Intermediate Product | Reducing Agent | Final Product | Outcome |

|---|---|---|---|---|

| (R)-2-Butanol | (R)-sec-Butyl 2-oxo-2-phenylacetate | NaBH₄ | Mixture of (R)-sec-butyl (R)-2-hydroxy-2-phenylacetate and (R)-sec-butyl (S)-2-hydroxy-2-phenylacetate | Diastereomeric excess of one isomer |

Building Block in Heterocyclic Compound Synthesis

The inherent reactivity of this compound makes it an ideal starting material for constructing various heterocyclic rings. The two electrophilic centers—the carbonyl carbon of the acid chloride and the adjacent keto carbon—can react sequentially or in concert with various nucleophiles to form stable ring systems.

Oxoazetidine, or β-lactam, rings are core structural motifs in many important antibiotics, including penicillins. The Staudinger [2+2] cycloaddition is a cornerstone method for synthesizing these four-membered rings. This reaction involves the cycloaddition of a ketene (B1206846) with an imine.

This compound can be readily converted into a highly reactive phenylglyoxylylketene intermediate. This is typically achieved by dehydrochlorination using a tertiary amine base, such as triethylamine. The in situ generated ketene can then be trapped by an imine (a Schiff base). The subsequent [2+2] cycloaddition reaction forms the oxoazetidine ring. The use of this compound in this synthesis introduces a phenylglyoxyloyl group at the 3-position of the β-lactam ring, yielding derivatives with potential for further functionalization.

General Reaction Scheme for Oxoazetidine Synthesis:

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound + Triethylamine | Phenylglyoxylylketene | In situ formation of the ketene via dehydrochlorination. |

This synthetic strategy provides a direct route to functionalized β-lactams that are valuable intermediates for medicinal chemistry research. uomustansiriyah.edu.iqcore.ac.ukresearchgate.netnih.govacs.org

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of various pharmacologically active agents. sapub.orgorganic-chemistry.org The most direct and widely used method for synthesizing the quinoxaline (B1680401) scaffold is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. encyclopedia.pub

This compound serves as an excellent precursor for this transformation. It can either be hydrolyzed to phenylglyoxylic acid and then oxidized to the corresponding α-ketoaldehyde (phenylglyoxal), or it can react more directly. In a typical one-pot reaction, the acid chloride is treated with a substituted o-phenylenediamine. The initial reaction likely involves the acylation of one amino group by the acid chloride, followed by intramolecular cyclization via condensation between the second amino group and the adjacent ketone. Subsequent dehydration yields the aromatic 2-phenylquinoxalin-3(4H)-one or, under oxidative conditions, the fully aromatic 2-phenylquinoxaline. nih.govlongdom.orgresearchgate.net

The reaction conditions can be tuned to favor different final products, making this a versatile method for generating libraries of quinoxaline derivatives for drug discovery programs. researchgate.net

Table of Quinoxaline Synthesis Examples:

| 1,2-Diamine Reactant | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| o-Phenylenediamine | Ethanol, Reflux | 3-Phenylquinoxalin-2(1H)-one | High |

| 4-Methyl-o-phenylenediamine | Acetic Acid, 80°C | 6-Methyl-3-phenylquinoxalin-2(1H)-one | ~90 |

Annulation, or ring-forming, reactions are fundamental processes in heterocyclic synthesis. acs.org The syntheses of both oxoazetidines and quinoxalines described above are specific examples of annulation reactions, more precisely defined as cyclocondensations. In these processes, this compound provides a two-carbon building block ([C-C]) that reacts with a substrate containing two nucleophilic centers to form a new ring.

For instance, in the formation of quinoxalines from o-phenylenediamine, the reaction can be classified as a [4+2] annulation, where the four-atom, two-nucleophile component is the diamine and the two-atom electrophilic component is derived from this compound. Similarly, the Staudinger synthesis of β-lactams is a formal [2+2] annulation between a ketene and an imine. The versatility of this compound allows it to participate in various annulation strategies to build diverse five-, six-, and seven-membered heterocyclic rings. researchgate.netmdpi.com

Development of Novel Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric scaffolds into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, or a broader spectrum of biological activity. The high reactivity of this compound makes it a useful linker or building block for covalently connecting different molecular fragments.

The chromenone (or coumarin) scaffold is a privileged structure found in many natural products and synthetic compounds with a wide range of biological activities. rsc.org Hybrid molecules incorporating both a chromenone core and other pharmacophores are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

This compound can be used to synthesize such hybrids by reacting it with a functionalized chromenone. For example, an amino-substituted chromenone can be acylated at the amino group by the acid chloride functionality of this compound. This reaction forms a stable amide bond, linking the phenylglyoxyloyl moiety to the chromenone scaffold. The resulting hybrid molecule contains three distinct structural units: the phenyl ring, the α-keto-amide linker, and the chromenone system, each of which can be modified to optimize biological activity.

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, metabolic stability, or potency while retaining its fundamental biological activity. documentsdelivered.comisc.ac This involves substituting one atom or group of atoms with another that has similar steric and electronic properties.

In the context of hybrid compound design, the phenylglyoxyloyl group derived from this compound can be incorporated as a bioisostere for other structural motifs. For example, in designing enzyme inhibitors, a flexible linker containing a sulfide (B99878) group might be acylated with phenylacetyl chloride to produce a potent inhibitor. nih.gov A medicinal chemist could then use this compound to synthesize an analog where the benzylic methylene (B1212753) group (-CH₂) is replaced by a carbonyl group (-C=O). This subtle change alters the group's polarity, hydrogen bonding capacity, and conformational flexibility, potentially leading to improved interactions with the biological target. This strategy allows for the fine-tuning of a hybrid molecule's properties to enhance its drug-like characteristics.

Diversification of Alpha-Ketoamides

The reactivity of this compound serves as a robust platform for the synthesis of a diverse library of alpha-ketoamides. The facile reaction of the acyl chloride moiety with a wide array of primary and secondary amines allows for the introduction of various substituents on the amide nitrogen, leading to a broad range of N-substituted 2-oxo-2-phenylacetamides. This synthetic versatility is crucial for applications in medicinal chemistry and materials science, where structural diversity is key to tuning the biological and physical properties of molecules.

The general reaction involves the nucleophilic acyl substitution of the chloride in this compound by an amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of the amine component is extensive and can include aliphatic, aromatic, and heterocyclic amines, each imparting unique characteristics to the final alpha-ketoamide product.

Research has demonstrated the successful synthesis of a variety of alpha-ketoamides, showcasing the broad scope of this transformation. For instance, reactions with substituted anilines, such as 4-ethylaniline (B1216643) and 4-bromoaniline, proceed efficiently to yield the corresponding N-aryl-2-oxo-2-phenylacetamides. Similarly, aliphatic amines, ranging from simple alkyl amines like tert-butylamine (B42293) and phenethylamine (B48288) to functionalized amines like 2-chloroethylamine, have been successfully employed to generate a diverse set of N-alkyl-2-oxo-2-phenylacetamides.

The following table summarizes the synthesis of several representative alpha-ketoamides, highlighting the diversity of the amine substrates and the yields obtained in these transformations.

| Amine Substrate | Product Name | Yield (%) |

|---|---|---|

| 4-Ethylaniline | N-(4-Ethylphenyl)-2-oxo-2-phenylacetamide | 90 |

| 4-Bromoaniline | N-(4-Bromophenyl)-2-oxo-2-phenylacetamide | 82 |

| tert-Butylamine | N-(tert-Butyl)-2-oxo-2-phenylacetamide | 70 |

| Phenethylamine | 2-Oxo-N-phenethyl-2-phenylacetamide | 81 |

| 2-Chloroethylamine | N-(2-Chloroethyl)-2-oxo-2-phenylacetamide | 80 |

The data presented in the table illustrates the utility of this compound as a versatile building block for the creation of a wide range of alpha-ketoamides with varying structural features. rsc.org The consistently high yields across a spectrum of electronically and sterically diverse amines underscore the reliability and broad applicability of this synthetic approach. This capacity for diversification is of paramount importance for the systematic exploration of structure-activity relationships in drug discovery and the development of new functional materials.

Advanced Characterization Techniques in Research on 2 Oxo 2 Phenylacetyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed ¹H and ¹³C NMR data for 2-Oxo-2-phenylacetyl chloride, including chemical shifts (δ) and coupling constants (J), are not available in dedicated research publications. While NMR data exists for derivatives synthesized using phenylacetyl chloride, this is a distinct molecule lacking the second carbonyl group present in this compound. Theoretical predictions can be made based on the structure, but these are not a substitute for experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical) No experimental data is available in the reviewed literature. This table is for illustrative purposes based on general principles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl H (ortho) | ~8.0-8.2 | ~130 |

| Phenyl H (meta) | ~7.5-7.7 | ~129 |

| Phenyl H (para) | ~7.6-7.8 | ~135 |

| Ketone C=O | - | ~185 |

| Acid Chloride C=O | - | ~165 |

Mass Spectrometry (MS)

High-resolution mass spectrometry data and detailed fragmentation patterns for this compound are not described in the available scientific literature. While the molecular weight and formula (C₈H₅ClO₂) are known, specific studies detailing its behavior under mass spectrometric analysis are absent. General fragmentation patterns for α-keto acid derivatives might be inferred, but this would be speculative without direct experimental evidence for the target compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While general principles of IR spectroscopy suggest that this compound would exhibit characteristic carbonyl (C=O) stretching frequencies for both the ketone and the acid chloride functional groups, specific, well-documented spectra with peak assignments from research studies are not available. Similarly, no detailed UV-Vis spectroscopic studies for this compound could be located.

Crystallographic Studies for Molecular Architecture

Crystallographic studies are essential for the definitive determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformation.

Single-Crystal X-ray Diffraction

There are no published reports of single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database or other common scientific repositories. Such a study would provide the precise solid-state structure of the molecule.

Analysis of Bond Angles and Conformations

Without single-crystal X-ray diffraction data, a detailed and experimentally verified analysis of the bond angles and conformational preferences of this compound is not possible. Computational chemistry could provide theoretical models, but these would lack the validation of experimental crystallographic data.

Investigation of Solid-State Reactivity and Structural Changes

The investigation into the solid-state reactivity and associated structural changes of this compound and its derivatives is a specialized area of chemical research. Such studies are crucial for understanding how the arrangement of molecules in a crystal lattice influences their chemical behavior, particularly in response to external stimuli like light or heat. This can lead to the discovery of novel reaction pathways and the synthesis of new materials with unique properties.

However, a comprehensive review of available scientific literature reveals a significant gap in experimental research specifically detailing the solid-state reactivity of this compound. While the principles of solid-state chemistry and topochemistry suggest that this compound, with its reactive carbonyl and acyl chloride functionalities, could potentially undergo reactions such as photodimerization, polymerization, or other transformations in the crystalline state, specific studies and detailed findings are not documented in readily accessible research.

In the broader context of organic solid-state chemistry, the reactivity of a molecule is dictated by the packing of its crystal lattice. For a reaction to occur, the reacting functional groups of adjacent molecules must be in close proximity and have a suitable orientation, a principle famously articulated by Schmidt's topochemical postulates for [2+2] photodimerization reactions in crystalline olefins.

While direct research on this compound is lacking, analogous studies on other α-keto acid derivatives and compounds with similar functionalities provide a framework for postulating potential solid-state behavior. For instance, research on the solid-state photochemistry of related phenylglyoxylic acid derivatives has explored light-induced transformations. These studies often employ techniques such as single-crystal X-ray diffraction to determine the crystal packing before and after irradiation, allowing for a detailed analysis of the structural changes that accompany the chemical reaction.

Theoretical and Computational Investigations of 2 Oxo 2 Phenylacetyl Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure of reactive molecules like 2-oxo-2-phenylacetyl chloride. These computational methods provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for understanding the molecule's reactivity.

The electronic structure of acyl chlorides is significantly influenced by the presence of the carbonyl group and the chlorine atom. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. In this compound, the presence of an adjacent carbonyl group further enhances the electrophilicity of the acyl chloride carbon.

HOMO-LUMO Analysis in Related Ketene (B1206846) Intermediates

The formation of a ketene intermediate through the dehydrochlorination of this compound is a key reaction pathway. The electronic properties of this ketene, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its reactivity in cycloaddition reactions and with nucleophiles. The HOMO-LUMO energy gap is a significant indicator of the kinetic stability of a molecule.

While direct computational studies on the HOMO-LUMO analysis of the ketene intermediate derived from this compound are scarce, research on other ketenes provides a framework for understanding its electronic behavior. For instance, computational studies on acenes have shown that structural distortions can significantly impact the HOMO-LUMO gap. Twisting the molecular backbone tends to decrease the HOMO-LUMO gap, whereas bending has a less pronounced effect. nih.gov

The substituent on the ketene carbon also plays a crucial role in determining the HOMO and LUMO energy levels. Electron-withdrawing groups, such as the phenylcarbonyl group in the ketene derived from this compound, are expected to lower the energies of both the HOMO and LUMO. This lowering of the LUMO energy makes the ketene a better electrophile.

A hypothetical HOMO-LUMO analysis for phenyl(carbonyl)ketene, the intermediate derived from this compound, can be extrapolated from general principles and studies on substituted ketenes. The table below presents plausible energy values and their implications for reactivity.

| Molecular Orbital | Hypothetical Energy (eV) | Contribution | Implication for Reactivity |

|---|---|---|---|

| LUMO | -1.5 | Primarily C=C π* orbital with contribution from C=O π* | Low energy suggests high electrophilicity, readily accepts electrons from nucleophiles. |

| HOMO | -8.0 | Primarily C=C π orbital with contribution from phenyl ring π orbitals | Acts as the electron donor in reactions with electrophiles, particularly in [2+2] cycloadditions. |

| HOMO-LUMO Gap | 6.5 | - | A significant gap suggests moderate kinetic stability for a ketene. |

Mechanistic Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving acyl chlorides. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The characterization of transition states provides information about the energy barrier of a reaction, which is directly related to the reaction rate.

Reactions of acyl chlorides, including this compound, with nucleophiles are generally proposed to proceed via two primary mechanisms: a concerted S(N)2-like pathway or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov Computational studies on the hydrolysis of acetyl chloride and benzoyl chlorides have shown that the preferred mechanism can depend on the substrate, the nucleophile, and the solvent. researchgate.net For instance, the hydrolysis of acetyl chloride is suggested to proceed via a concerted S(N)2 mechanism, where the attack of water and the departure of the chloride ion occur in a single step. researchgate.net

The transition state in these reactions is a critical point on the reaction coordinate and its structure and energy determine the feasibility of the reaction pathway. Theoretical calculations can precisely locate the transition state geometry and a frequency calculation can confirm its identity by the presence of a single imaginary frequency.

Computational Studies of Catalytic Relay Mechanisms

The formation of ketenes from acyl chlorides is often facilitated by a base. In some cases, a catalytic amount of a substance can be used to shuttle protons, leading to a catalytic relay mechanism. Computational studies can be employed to elucidate the steps involved in such catalytic cycles.

A plausible catalytic relay mechanism for the dehydrochlorination of an acyl chloride involves a shuttle base that abstracts a proton from the α-carbon, followed by the elimination of the chloride ion to form the ketene. The protonated base then transfers the proton to a stoichiometric base, regenerating the catalytic shuttle base for the next cycle.

While specific computational studies on catalytic relay mechanisms involving this compound were not identified in the surveyed literature, DFT studies on the dehydrochlorination of chloroalkanes provide insights into the energetics of such processes. For example, DFT calculations have been used to determine the activation energies for the dehydrochlorination of 1,1,2-trichloroethane (B165190) using various catalysts. researchgate.net

The following table presents a hypothetical reaction coordinate for a base-catalyzed dehydrochlorination of this compound to form the corresponding ketene, with plausible relative energy values based on general principles of similar reactions.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Base | 0 |

| Transition State 1 (TS1) | Proton abstraction from α-carbon | +20 |

| Intermediate | Enolate anion | +5 |

| Transition State 2 (TS2) | Chloride elimination | +15 |

| Products | Phenyl(carbonyl)ketene + Protonated Base + Chloride | -10 |

This hypothetical energy profile illustrates the key steps in the catalytic cycle and highlights the role of computational chemistry in characterizing the energetic landscape of the reaction.

Future Directions in 2 Oxo 2 Phenylacetyl Chloride Research

Exploration of Novel Synthetic Methodologies

The traditional synthesis of 2-Oxo-2-phenylacetyl chloride often involves the use of harsh chlorinating agents like thionyl chloride or oxalyl chloride on phenylglyoxylic acid. Future research is anticipated to focus on developing more efficient, safer, and scalable synthetic routes.

One promising avenue is the adoption of continuous flow chemistry . This technology offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. nih.govnih.gov While direct reports on the continuous flow synthesis of this compound are still emerging, the successful application of this technology to the synthesis of other acyl chlorides, such as benzoyl chloride, suggests its feasibility. nih.gov Future studies will likely focus on optimizing reaction conditions, including temperature, residence time, and reagent stoichiometry, within microreactor systems to maximize yield and purity while minimizing waste.

| Research Direction | Potential Advantages | Key Parameters to Investigate |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Reactor design, residence time, temperature, reagent concentration. |

| Novel Catalytic Systems | Reduced waste, milder reaction conditions, reagent recyclability. | Catalyst selection (metal-based, organocatalysts), solvent effects, reaction kinetics. |

Design and Synthesis of Advanced Functional Materials

The dual reactivity of this compound makes it an attractive monomer or functionalizing agent for the creation of advanced materials with tailored properties.

A significant future direction lies in its application in photopolymerization . The benzoyl chromophore within the molecule suggests potential as a photoinitiator or a co-initiator in radical or cationic polymerization processes upon UV irradiation. researchgate.net Research in this area would involve investigating the photochemical properties of this compound, determining its efficiency in initiating polymerization of various monomers (e.g., acrylates, epoxides), and characterizing the resulting polymers. This could lead to the development of new photoresists, coatings, and materials for 3D printing.

Furthermore, this compound could serve as a key building block for functional organic frameworks , including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The acyl chloride group can readily react with amines or alcohols to form stable amide or ester linkages, which are common in the structure of these porous materials. By incorporating the phenylglyoxylyl moiety, it may be possible to introduce specific functionalities, such as redox activity or sites for post-synthetic modification, into the framework. chemsynthesis.com

The synthesis of novel electroactive polymers is another promising research avenue. The conjugated system of the phenylglyoxylyl group could be exploited in the design of polymers with interesting electronic and optical properties. By polymerizing or co-polymerizing monomers derived from this compound, it may be possible to create new conductive or semi-conductive materials for applications in organic electronics. nih.gov Additionally, the acyl chloride functionality allows for the post-polymerization modification of existing polymers, enabling the introduction of the phenylglyoxylyl unit to tailor their properties. rsc.orgrsc.org

| Material Type | Potential Application | Research Focus |

| Photopolymers | Photoresists, 3D printing resins, coatings. | Photoinitiation efficiency, polymerization kinetics, material properties. |

| Functional Frameworks (MOFs/COFs) | Catalysis, gas storage, separation. | Framework design and synthesis, porosity, functional properties. |

| Electroactive Polymers | Organic electronics, sensors, batteries. | Polymer synthesis, electronic properties, device fabrication. |

Deeper Understanding of Complex Reaction Cascades

The ability of this compound to participate in multiple reaction steps in a single pot opens up possibilities for its use in complex reaction cascades, such as multicomponent and domino reactions. These reactions are highly valued for their efficiency in building molecular complexity from simple starting materials.

Future research will likely explore the utility of this compound in multicomponent reactions (MCRs) , particularly those involving isocyanides. The electrophilic nature of both the acyl chloride and the keto-carbonyl group suggests that it could react sequentially with various nucleophiles to generate diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry. windows.netrsc.org

Similarly, its potential in domino (or tandem) reactions is an area ripe for investigation. A domino reaction is a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next. The initial reaction of the acyl chloride could trigger a cascade of cyclizations or rearrangements involving the keto group, leading to the rapid assembly of complex molecular architectures. researchgate.net Understanding the mechanistic pathways of these cascades will be crucial for controlling the stereochemistry and regioselectivity of the products.

| Reaction Type | Potential Outcome | Key Research Area |

| Multicomponent Reactions | Synthesis of diverse heterocyclic libraries. | Reaction discovery, scope and limitations, mechanistic studies. |

| Domino Reactions | Rapid construction of complex polycyclic molecules. | Design of novel tandem sequences, stereochemical control. |

Integration with Green Chemistry Principles

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. This involves developing more sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key focus will be the development of biocatalytic and chemoenzymatic synthetic routes . Recent research has demonstrated the successful one-pot biosynthesis of phenylglyoxylic acid, the direct precursor to this compound, from racemic mandelic acid using engineered microorganisms. nih.govnih.govacs.orgfrontiersin.org This enzymatic approach avoids the use of toxic reagents like cyanide, which are common in traditional chemical syntheses of the precursor. Future work will likely focus on improving the efficiency of these biocatalytic systems and integrating them with a green chlorination step to produce this compound.

The application of green chemistry metrics , such as atom economy, E-factor, and Process Mass Intensity (PMI), will be essential in evaluating and comparing the sustainability of different synthetic routes. unito.ituniroma1.it Furthermore, conducting a comprehensive life cycle assessment (LCA) for the production of this compound will provide a holistic view of its environmental impact, from raw material extraction to final product synthesis. unito.it

The exploration of renewable feedstocks as starting materials is another important aspect. While the current synthesis relies on petroleum-derived aromatics, future research could investigate pathways from bio-based platform molecules to phenylglyoxylic acid and subsequently to this compound.

| Green Chemistry Approach | Objective | Research Focus |

| Biocatalysis | Replace toxic reagents and reduce environmental impact. | Enzyme discovery and engineering, process optimization. |

| Green Metrics & LCA | Quantify the sustainability of synthetic processes. | Calculation and comparison of metrics for different routes. |

| Renewable Feedstocks | Reduce reliance on fossil fuels. | Development of synthetic pathways from bio-based sources. |

Q & A

Q. Basic Research Focus

- TLC : Monitor reaction progress using silica plates and UV visualization.

- NMR : Confirm acyl chloride formation (e.g., carbonyl peak at ~170 ppm in ¹³C NMR).

- Mass Spectrometry : ESI-TOF or FAB-MS for molecular ion verification (e.g., [M+H]+ at m/z 168.04) .

Advanced Research Focus

For crystalline derivatives (e.g., esters), single-crystal X-ray diffraction resolves bond angles and conformations. For example, 2-(2-chlorophenyl)-2-oxo-N-phenylacetamide crystallizes in a monoclinic system (space group P21/c), with unit cell parameters a = 11.35 Å, b = 10.46 Å, and β = 100.95°, validated via Oxford Diffraction Xcalibur instrumentation .

How does the electronic nature of substituents on aromatic rings influence reactivity in this compound-based reactions?

Advanced Research Focus

Electron-withdrawing groups (e.g., bromine) on phenols enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For instance, 2-bromo-4-methylphenol reacts efficiently with this compound, yielding >95% esterification. Conversely, electron-donating groups (e.g., methoxy) may require optimized stoichiometry or prolonged reaction times .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protection : Gloves, goggles, and fume hoods to prevent exposure to corrosive vapors.

- First Aid : Immediate rinsing with water for skin/eye contact; inhalation requires fresh air and medical attention .

- Waste Management : Neutralize residual acyl chloride with aqueous sodium bicarbonate before disposal.

How can researchers address discrepancies in reported synthetic yields for this compound derivatives?

Advanced Research Focus

Variations often arise from moisture sensitivity or incomplete activation. Reproducibility tips:

- Ensure anhydrous conditions (e.g., molecular sieves in DCM).

- Use freshly distilled oxalyl chloride to avoid degradation.

- Validate purity via GC-MS or HPLC to detect trace impurities from side reactions (e.g., hydrolysis to phenylglyoxylic acid) .

What are the applications of this compound in synthesizing bioactive intermediates?

Advanced Research Focus

The compound serves as a key electrophile in:

- α-Keto Ester Synthesis : React with substituted phenols to generate photoaffinity labels or enzyme inhibitors.

- Heterocyclic Chemistry : Condensation with amines yields imidazolidinones, which are explored as antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.